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Demethoxydeacetoxypseudolaric acid B

Cat. No.: B1150436
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
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Description

Historical Context and Discovery within the Pseudolaric Acid Family

The parent family of compounds, the pseudolaric acids, were discovered through investigations into "tujingpi," or Cortex pseudolaricis, a traditional Chinese medicine derived from the root bark of Pseudolarix amabilis. psu.edu This crude drug has been used for centuries to treat skin ailments. nih.gov Scientific analysis in the 20th century sought to identify the active constituents, leading to the isolation of Pseudolaric acid A and B as the major components with notable antifungal properties. psu.edu

To date, researchers have isolated approximately 20 diterpenoids from this family. psu.edu Demethoxydeacetoxypseudolaric acid B was identified within this broader context. Its discovery is linked to comprehensive analytical studies of Pseudolarix extracts and metabolic studies of the more abundant pseudolaric acids. For instance, research on the metabolic profile of total diterpene acid (TDA) from Pseudolarix kaempferi identified this compound as one of the metabolites detected in vivo after administration of the extract. researchgate.net

Classification as a Diterpenoid and its Structural Significance

This compound is classified as a diterpenoid. biosynth.com Diterpenoids are a large and diverse class of organic compounds composed of four isoprene (B109036) units, giving them a characteristic 20-carbon skeleton. nih.gov They are biosynthesized in plants and other organisms from geranylgeranyl diphosphate (B83284) (GGPP). nih.gov

The structural significance of this compound lies in its relationship to other members of the pseudolaric acid family. These compounds are characterized by a unique and complex polycyclic carbon framework. psu.edu The specific name "this compound" indicates its structural difference from the more prominent Pseudolaric acid B. It lacks both a methoxy (B1213986) group and an acetoxy group present in the parent compound, making it a "de-methyl" and "de-acetyl" analog. This variation is crucial for structure-activity relationship (SAR) studies, which explore how small changes in a molecule's structure affect its biological activity.

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol
CAS Number 82508-36-9

| Alternative Names | Deacetyldemethylpseudolaric acid B |

Data sourced from multiple chemical supplier databases. americanchemicalsuppliers.com

Overview of Academic Research Trajectories for this compound

Academic research specifically focused on this compound is limited compared to its more abundant relatives, Pseudolaric acid A and B. However, it has featured in two main research trajectories: metabolic analysis and comparative bioactivity studies.

Metabolic Studies: A key area of research involving this compound is in the field of pharmacokinetics and metabolism. A study investigating the metabolic profile of total diterpene acid from Pseudolarix kaempferi successfully identified this compound as a metabolite in plasma, urine, bile, and feces of rats. researchgate.net The study concluded that the metabolic reactions for these compounds primarily occur in the blood via hydrolysis of ester bonds. researchgate.net This positions this compound as an important marker for understanding the in vivo fate of the more complex pseudolaric acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7 B1150436 Demethoxydeacetoxypseudolaric acid B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies of Demethoxydeacetoxypseudolaric Acid B

Botanical Sources and Related Species

Pseudolarix amabilis and Pseudolarix kaempferi as Primary Sources

The primary botanical sources of Demethoxydeacetoxypseudolaric acid B are trees belonging to the genus Pseudolarix. Specifically, Pseudolarix amabilis (commonly known as the golden larch) is a well-documented source of a class of diterpenoids known as pseudolaric acids. scilit.comnih.govnaturewillbio.com This deciduous conifer is native to eastern China and is prized not only for its unique botanical characteristics but also for its chemical constituents. nih.gov

Another significant source is Pseudolarix kaempferi, a name often used interchangeably with P. amabilis in literature. The root bark of this tree, known as Cortex pseudolaricis, is particularly rich in these compounds. frontiersin.orgnih.govnih.govmdpi.com Research has consistently identified the root bark as the primary plant part from which various pseudolaric acids are isolated. thieme.de

Botanical Sources for Pseudolaric Acids

Genus Species Common Name Primary Plant Part
Pseudolarix amabilis Golden Larch Root Bark

Relationship to Other Pseudolaric Acid Congeners and Derivatives

This compound belongs to a larger family of structurally related diterpenoid compounds known as pseudolaric acids. thieme.de Congeners are compounds that share a common structural core. This family includes several major and minor constituents that have been isolated from Pseudolarix species, such as Pseudolaric acid A and Pseudolaric acid B. nih.govfrontiersin.org

These compounds are classified as diterpenes, signifying that their chemical structure is derived from four isoprene (B109036) units. nih.gov The specific variations in the functional groups attached to the core tricyclic lactone structure differentiate the various congeners like this compound from Pseudolaric Acid B and other related derivatives. thieme.de The co-occurrence of these compounds in the same botanical source is common and presents a challenge for separation and purification.

Extraction Techniques for Diterpenoids from Natural Sources

The initial step in isolating this compound involves extracting the crude mixture of compounds from the plant material. The choice of extraction method can significantly impact the yield and purity of the target diterpenoids.

Conventional Solvent Extraction Approaches

Traditional methods for extracting phytochemicals from plant matter rely on the use of organic solvents. phytojournal.com These techniques are widely used due to their simplicity and effectiveness.

Maceration: This process involves soaking the plant material (often powdered) in a chosen solvent for an extended period. The solvent penetrates the plant cells, dissolving the target compounds. phytojournal.com

Soxhlet Extraction: A more efficient method where the plant material is placed in a thimble and continuously washed with a refluxing solvent. This technique ensures that the material is repeatedly exposed to fresh, hot solvent, which typically results in a higher extraction yield compared to maceration. phytojournal.com

Decoction: This method involves boiling the plant material in a solvent, usually water. While effective for water-soluble compounds, it may not be ideal for heat-sensitive diterpenoids. phytojournal.com

The choice of solvent is critical and depends on the polarity of the target compounds. For diterpenoids like pseudolaric acids, solvents such as ethanol (B145695), methanol (B129727), hexane, or ethyl acetate (B1210297) are commonly employed. nih.goviipseries.org

Advanced Extraction Methodologies in Natural Product Chemistry (e.g., Supercritical Fluid Extraction)

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of potentially hazardous solvents, advanced techniques have been developed. phytojournal.com

Supercritical Fluid Extraction (SFE): This is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.come3s-conferences.org When a substance is heated and pressurized above its critical point, it enters a supercritical state, possessing properties of both a liquid and a gas. e3s-conferences.org Supercritical CO₂ is an excellent solvent for non-polar to moderately polar compounds like diterpenoids. tandfonline.com Its selectivity can be fine-tuned by adjusting pressure and temperature, and the addition of a co-solvent like ethanol can enhance its ability to extract more polar compounds. researchgate.net A key advantage of SFE is that the solvent (CO₂) can be easily removed by depressurization, leaving a solvent-free extract. researchgate.net This method is particularly beneficial for extracting heat-sensitive compounds due to the mild temperatures used. researchgate.net

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes disruption, enhancing solvent penetration and mass transfer, which leads to faster and more efficient extraction. google.com

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and plant material directly. This rapid heating creates internal pressure that ruptures plant cells, releasing the phytochemicals into the solvent. It significantly reduces extraction time and solvent consumption.

Comparison of Extraction Techniques for Diterpenoids

Technique Principle Advantages Disadvantages
Maceration Soaking in solvent at room temperature Simple, low cost Time-consuming, lower yield
Soxhlet Continuous washing with hot, refluxing solvent High extraction efficiency Time-consuming, potential thermal degradation
Supercritical Fluid Extraction (SFE) Extraction with a fluid above its critical temp/pressure Eco-friendly, high selectivity, good for heat-sensitive compounds High initial equipment cost

| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls | Fast, efficient, reduced solvent use | Potential for localized heating |

Isolation and Purification Strategies for this compound

Following the initial crude extraction, a series of purification steps are necessary to isolate this compound from the complex mixture of other pseudolaric acids, triterpenoids, and plant metabolites. nih.govresearchgate.net Chromatographic techniques are central to this process.

The typical workflow involves:

Crude Extract Preparation: The solvent from the initial extraction is evaporated to yield a concentrated crude extract.

Liquid-Liquid Partitioning: The crude extract may be partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility and polarity. This step helps in the preliminary fractionation of the extract. iipseries.org

Column Chromatography: This is a fundamental purification technique. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase versus the mobile phase, allowing for the collection of different fractions.

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation of Pseudolaric acid A and B from P. kaempferi extracts. nih.gov By selecting an appropriate two-phase solvent system, different congeners can be separated with high efficiency and purity. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (often >97%), preparative HPLC is frequently employed. nih.gov It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particles, resulting in much higher resolution and separation power. The purity of the final isolated compound is typically confirmed by analytical HPLC. tandfonline.comnih.gov

The identity and structure of the purified this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table of Mentioned Chemical Compounds

Compound Name
This compound
Pseudolaric acid A
Pseudolaric acid B
Ethanol
Methanol
Hexane
Ethyl acetate
Carbon dioxide

Chromatographic Separation Techniques

The isolation of this compound from the crude extracts of Pseudolarix amabilis is a multi-step process that typically involves a combination of different chromatographic methods. The choice and sequence of these techniques are critical for obtaining the compound at a high purity level.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and preparative isolation of natural products like this compound. While specific preparative HPLC parameters for this compound are not extensively detailed in publicly available literature, analytical HPLC methods for related diterpenoids from Pseudolarix species provide a strong basis for its purification.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of major diterpenoids in Pseudolarix kaempferi, a successful separation was achieved using an Inertsil ODS-3 column. The elution was performed with a gradient of methanol and 0.5% aqueous acetic acid at a flow rate of 0.6 ml/min, with detection at 262 nm. chemfaces.com Such analytical methods can be scaled up to a preparative level to isolate larger quantities of this compound.

Table 1: Illustrative Analytical HPLC Parameters for Diterpenoid Separation in Pseudolarix Species

ParameterSpecification
Column Inertsil ODS-3
Mobile Phase Gradient of Methanol and 0.5% aqueous Acetic Acid
Flow Rate 0.6 ml/min
Detection 262 nm

This data is based on analytical methods for related compounds and serves as a foundation for developing preparative methods for this compound.

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC)

Countercurrent Chromatography (CCC) and its high-speed counterpart (HSCCC) are liquid-liquid partition chromatography techniques that have proven effective in the separation of diterpenoids from Pseudolarix amabilis. psu.edu These methods avoid the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

The separation in CCC/HSCCC is based on the differential partitioning of the target compound between two immiscible liquid phases. The selection of an appropriate two-phase solvent system is the most critical parameter for a successful separation. While a specific solvent system for the isolation of this compound is not explicitly documented, the successful separation of other pseudolaric acids using HSCCC suggests its applicability. psu.edu

Other Liquid-Solid Chromatographic Methods (e.g., Column Chromatography, Flash Chromatography, Medium-Pressure Liquid Chromatography, Solid-Phase Extraction)

Traditional and modern liquid-solid chromatographic techniques are fundamental to the initial fractionation and purification of this compound from the crude plant extract. These methods typically precede more refined techniques like preparative HPLC.

Initial purification steps often involve column chromatography over various stationary phases. A general strategy for the isolation of pseudolaric acid derivatives includes the use of normal-phase silica gel, reversed-phase silica gel (such as C18), and MCI® gel chromatography. psu.edu

A typical workflow would involve:

Initial Fractionation: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the components into fractions of varying polarity.

Further Purification: Fractions enriched with this compound are then further purified using reversed-phase column chromatography or MCI® gel chromatography. This step helps to remove impurities with different polarity profiles.

Table 2: Common Stationary Phases for the Isolation of Diterpenoids from Pseudolarix

Stationary PhaseType of ChromatographyPurpose
Silica Gel Normal-PhaseInitial fractionation of crude extract
Reversed-Phase Silica (C18) Reversed-PhasePurification of semi-pure fractions
MCI® Gel Adsorption/Reversed-PhaseFurther purification and desalting

Ion-Exchange Methods in Natural Product Isolation

Ion-exchange chromatography (IEC) is a technique that separates molecules based on their net charge. Since this compound is an acidic diterpenoid, containing carboxylic acid functional groups, IEC can theoretically be employed for its purification.

In this method, a stationary phase with positively charged functional groups (anion-exchange resin) would be used. At an appropriate pH, the negatively charged carboxylate groups of the acidic diterpenoids would bind to the resin. Elution can then be achieved by changing the pH or by increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions. While the application of ion-exchange chromatography for the specific isolation of this compound is not well-documented, it remains a viable and potent technique for the separation of acidic natural products.

Spectroscopic Data for this compound Not Available

Following a comprehensive search of scientific databases and literature, specific spectroscopic characterization data for the chemical compound “this compound” could not be located.

While extensive research has been conducted on related compounds, such as Pseudolaric Acid A and Pseudolaric Acid B, which are diterpenoids isolated from the root bark of Pseudolarix amabilis (the golden larch), detailed published data for the derivative “this compound” is not available in the public domain. rsc.orgacs.org

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following spectroscopic methodologies for this specific compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Integration of Hybrid Spectroscopic Techniques

General spectroscopic principles for the analysis of related diterpenoid acids are well-established. researchgate.netuva.nl For instance, NMR is crucial for elucidating the carbon-hydrogen framework, MS helps in determining the molecular weight and fragmentation patterns, IR spectroscopy identifies functional groups like carboxylic acids and carbonyls, and UV-Vis spectroscopy provides information on chromophores within the molecule. vscht.czresearchgate.netacademie-sciences.frnih.gov However, without experimental data specific to this compound, a scientifically accurate article adhering to the requested outline cannot be generated.

Researchers interested in this specific compound would likely need to perform its isolation and structural elucidation to generate the requisite spectroscopic data.

Biosynthetic Pathways and Precursor Studies of Demethoxydeacetoxypseudolaric Acid B

Proposed Biosynthetic Routes for Pseudolaric Acids

The pseudolaric acids are a family of complex diterpenoids. thieme.depsu.edu The proposed biosynthetic pathway for these compounds begins with the universal precursor for diterpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net The formation of the characteristic tricyclic scaffold of pseudolaric acids involves a series of enzymatic cyclizations and rearrangements. The initial cycloisomerization of the linear GGPP molecule is a critical step that establishes the core structure of these natural products. This process is catalyzed by specific enzymes that guide the formation of distinct carbocation intermediates, which then undergo further transformations to yield the final diterpene skeleton. researchgate.net Subsequent modifications, primarily carried out by enzymes such as cytochrome P450 monooxygenases, introduce various functional groups to the core structure, leading to the diversity of pseudolaric acids found in nature, including the well-studied Pseudolaric Acid B (PAB). researchgate.netpnas.org

Identification of Biosynthetic Intermediates and Enzyme Activities

Significant progress has been made in elucidating the enzymatic machinery responsible for pseudolaric acid biosynthesis. A key enzyme, pseudolaratriene synthase (PxaTPS8), has been identified from the golden larch tree. pnas.org This diterpene synthase (diTPS) is responsible for the first committed step in the biosynthesis of PAB, catalyzing the conversion of GGPP into the specific diterpene scaffold of pseudolaric acids. pnas.org The discovery of PxaTPS8, through analysis of root-specific transcriptome data, provides a crucial piece of the puzzle in understanding how the unique pseudolaratriene scaffold is formed. pnas.org This enzyme's activity represents the gateway from general diterpenoid metabolism to the specialized pathway leading to the pseudolaric acids.

Connection to General Diterpenoid Biosynthesis Pathways

The biosynthesis of pseudolaric acids is fundamentally linked to the general diterpenoid pathways present in plants. kegg.jp All plant terpenoids, including diterpenoids, originate from two primary five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are synthesized via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. researchgate.netresearchgate.net

Through the action of prenyltransferase enzymes, three molecules of IPP are sequentially added to one molecule of DMAPP to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). nih.gov GGPP is the common substrate for all diterpene synthases, which then channel it into various cyclization cascades to produce the vast array of diterpene skeletons found in nature. researchgate.netnih.gov The biosynthesis of pseudolaric acids, therefore, begins with this central, conserved pathway before diverging into its unique branch, initiated by the specific action of pseudolaratriene synthase. pnas.org

Metabolic Profiling and Biotransformation Studies of Total Diterpene Acids

While the preceding sections describe the natural synthesis of pseudolaric acids within the plant, Demethoxydeacetoxypseudolaric acid B arises from the subsequent metabolism or biotransformation of these parent compounds.

In vitro studies have been conducted to understand the metabolic fate of pseudolaric acids, particularly Pseudolaric Acid B (PAB). When incubated with artificial gastric and intestinal juices, PAB remains stable, indicating that it is not significantly broken down by the enzymes or pH conditions found in these environments. researchgate.netucr.edubvsalud.org Furthermore, incubation with rat liver microsomes resulted in very little metabolism of PAB, suggesting that the cytochrome P450 enzymes abundant in the liver are not the primary drivers of its transformation. researchgate.netbvsalud.org

In contrast, when total diterpene acids (TDA) from Pseudolarix kaempferi were incubated in whole blood, significant metabolic activity was observed. researchgate.net This points to enzymes present in the blood as the key mediators of biotransformation for these compounds. researchgate.net

Metabolic profiling following the incubation of total diterpene acids (TDA) in whole blood led to the identification of several key metabolites. researchgate.net Using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), researchers identified this compound (DDPB) as one of the metabolites formed. researchgate.net

Alongside DDPB, other significant metabolites were identified, including Pseudolaric acid C2 (PC2) and a glucoside conjugate, PC2G. researchgate.net The identification of these compounds demonstrates that the parent diterpene acids undergo specific structural modifications in a biological environment.

Table 1: Identified Metabolites of Total Diterpene Acids in Whole Blood Incubation

Parent Compound Group Metabolite Abbreviation
Total Diterpene Acids (TDA) Pseudolaric acid C2 PC2
Total Diterpene Acids (TDA) This compound DDPB

The formation of the identified metabolites is attributed to specific enzymatic reactions. The primary metabolic transformation observed for PAB into PC2 is the result of rapid hydrolysis of the ester bond at the C-19 position. researchgate.net This reaction is catalyzed by plasma esterases found in the blood. researchgate.netbvsalud.org

The presence of this compound as a metabolite indicates that, in addition to hydrolysis, other reactions such as demethoxylation and deacetoxylation occur. The identification of PC2G demonstrates that glucosylation is another key biotransformation pathway for these compounds. researchgate.net Glucosylation is a common Phase II metabolic reaction where a glucosyl group is attached to a molecule, typically increasing its water solubility and facilitating its excretion. nih.gov Therefore, the biotransformation of pseudolaric acids in blood involves a combination of hydrolytic and conjugation reactions. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound DDPB
(E,E,E)-geranylgeranyl diphosphate GGPP
Dimethylallyl diphosphate DMAPP
Isopentenyl diphosphate IPP
Pseudolaric Acid B PAB
Pseudolaric acid C2 PC2
Pseudolaric acid C2 Glucoside PC2G

Chemical Synthesis and Structural Modification of Demethoxydeacetoxypseudolaric Acid B and Its Analogues

Strategies for the Total Synthesis of Complex Diterpenoid Skeletons

The total synthesis of complex diterpenes like pseudolaric acids requires innovative strategies to construct their polycyclic systems with high efficiency and stereocontrol. nih.gov The dense and specific oxidation patterns of these molecules, along with their fused ring systems, demand careful planning and the use of powerful synthetic methodologies. nih.govnih.gov Several research groups have undertaken the challenge, leading to the development of elegant approaches for the construction of the pseudolaric acid skeleton. nih.govpsu.edu

Retrosynthetic analysis is a method used to design a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For the pseudolaric acid B (PLAB) core, a common retrosynthetic strategy involves simplifying the molecule by disconnecting the side chain and the lactone ring at a late stage. nih.gov This approach focuses initial efforts on the assembly of the challenging tricyclic hydroazulene skeleton. nih.govresearchgate.net

A key disconnection in the retrosynthetic analysis of the pseudolaric acid B core is shown in Scheme 1. The analysis begins by simplifying the side chain, leading back to a key intermediate such as a methyl ketone. The lactone ring is envisioned as being formed from a precursor with appropriate functional groups. The central challenge lies in the construction of the fused [5-7] ring system. A powerful strategy for this is an intramolecular [5+2] cycloaddition reaction, which can form the seven-membered ring and set key stereocenters. nih.govfigshare.com This transforms the bicyclic core into a more manageable acyclic precursor containing a vinylcyclopropane (B126155) and an alkyne moiety. nih.gov

Scheme 1: Simplified Retrosynthetic Analysis of the Pseudolaric Acid B Core

This strategic disassembly simplifies the complex target into achievable synthetic goals, addressing challenges such as the formation of the quaternary center and the trans-fused ring junction. nih.govresearchgate.net

The successful synthesis of the pseudolaric acid skeleton has relied on the application and development of powerful chemical reactions. These key transformations enable the efficient construction of the complex carbocyclic framework.

[5+2] Intramolecular Cycloaddition : A highly efficient metal-catalyzed [5+2] cycloaddition between a vinylcyclopropane and an alkyne has been a cornerstone in the synthesis of the polyhydroazulene core of pseudolaric acids. nih.govfigshare.comnih.gov This reaction, catalyzed by rhodium (Rh) or ruthenium (Ru) complexes, constructs the seven-membered ring of the [5-7] fused system in a single step. nih.govfigshare.com

Radical Cyclization : The formation of the sterically congested quaternary stereocenter (C10) is a significant hurdle. nih.gov An intramolecular alkoxycarbonyl radical cyclization onto a diene system has been successfully employed to forge this challenging feature and complete the tricyclic scaffold. nih.govfigshare.com

Ring-Closing Metathesis (RCM) : RCM, which joins two terminal alkenes, is another powerful tool for constructing cyclic structures. tamu.edumasterorganicchemistry.com In a formal synthesis of pseudolaric acid B, RCM was utilized as a key step to form the seven-membered ring, demonstrating its utility in assembling the core structure. thieme.de

Suzuki Coupling : The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While crucial in the synthesis of many complex natural products and their analogues, its application in the core assembly of pseudolaric acid B is less prominent than the aforementioned cycloadditions. nih.govthieme.de However, it remains a vital tool for late-stage functionalization or the synthesis of analogues with modified side chains. nih.gov For instance, a Stille coupling, a related cross-coupling reaction, was used in the final steps of one total synthesis to introduce the side chain. nih.gov

Synthetic Transformation Catalyst/Reagent Purpose in Pseudolaric Acid Synthesis References
[5+2] Intramolecular CycloadditionRh or Ru complexesConstruction of the seven-membered polyhydroazulene core. figshare.com, nih.gov, nih.gov
Alkoxycarbonyl Radical Cyclization-Formation of the quaternary stereocenter (C10) and lactone ring. figshare.com, nih.gov
Ring-Closing Metathesis (RCM)Grubbs' Catalyst (Ru-based)Formation of the seven-membered ring. thieme.de, masterorganicchemistry.com
Suzuki CouplingPalladium (Pd) complexesPotential for side-chain installation and analog synthesis. wikipedia.org, organic-chemistry.org

Semisynthesis and Derivatization Approaches from Natural Pseudolaric Acids

Given the complexity of the total synthesis, semisynthesis starting from naturally isolated pseudolaric acids provides a more direct route to new analogues for biological evaluation. psu.eduresearchgate.net Pseudolaric acid B, being a major constituent isolated from the root bark of Pseudolarix amabilis, serves as a versatile starting material for chemical modification. nih.govpsu.edunih.gov

A multitude of derivatives have been prepared through chemical transformations of the natural products to elucidate their structures and investigate structure-activity relationships (SAR). psu.edu The reactivity of pseudolaric acid B is complex due to its multiple functional groups. psu.edu

Key transformations include:

Hydrolysis : Treatment of pseudolaric acid B with an aqueous base results in the hydrolysis of the esters at both the C4 (acetate) and C19 (methyl ester) positions. The hydrolysis at C19 to yield the corresponding diacid appears to be slightly faster. psu.edu

Selective Deacetylation : Selective removal of the acetyl group at C4 can be achieved using methoxide, yielding pseudolaric acid C. psu.edu

Re-acylation : The resulting hydroxyl group at C4 can then be acylated with other acid chlorides to generate novel analogues. This transformation is often sluggish due to the steric hindrance of the tertiary alcohol. psu.edu

Oxidation : The C7-C8 double bond within the seven-membered ring can be oxidized using reagents like KMnO4, though yields can be low. psu.edu

These chemical probes are essential for identifying the pharmacophore of the molecule and understanding which functional groups are critical for its biological activity. psu.edu

To explore new biological activities and improve the properties of the parent compound, various novel analogues with modified functional groups have been synthesized from pseudolaric acid B. psu.eduresearchgate.net

Ester Derivatives : A series of ester analogues at the C19 position have been synthesized. One method involves transesterification with various alcoholates. This reaction often cleaves the C4 acetyl group, which can be restored in a subsequent step. psu.edu Alternatively, the C18 carboxylic acid (obtained after hydrolysis of the C19 methyl ester) can be converted to the acid chloride and then treated with a variety of alcohols to furnish a diverse library of ester derivatives. psu.edu

Amide Derivatives : Amide analogues have been prepared by directly treating pseudolaric acid B with amines. psu.edu This reaction primarily targets the C19 methyl ester to form the corresponding amide. psu.edu Similar to the ester synthesis, conversion of the C18 acid to the acid chloride followed by reaction with various amines provides another route to C18 amide derivatives. psu.edu

Glycosidic Derivatives : The existence of natural glycosides, such as Pseudolaroside A and B, suggests that glycosylation is a relevant modification. psu.edunih.gov Synthetic efforts can be directed towards preparing novel glycosidic derivatives to potentially enhance solubility and modulate biological activity.

Derivative Type Position of Modification Synthetic Approach Reagents References
Ester AnalogsC19Transesterification of PLABVarious alcoholates psu.edu
Ester AnalogsC18Esterification via acid chlorideAlcohols, SOCl₂ psu.edu
Amide AnalogsC19Direct amidation of PLABAmines psu.edu
Amide AnalogsC18Amidation via acid chlorideAmines, SOCl₂ psu.edu
Acyl DerivativesC4Acylation of Pseudolaric Acid CAcid chlorides psu.edu

Stereoselective Synthesis and Chiral Control in Analog Production

The pseudolaric acid skeleton contains four contiguous stereocenters, one of which is a quaternary carbon, making stereocontrol a critical aspect of its synthesis. nih.gov Any successful total synthesis or production of chiral analogues must precisely control the three-dimensional arrangement of these centers. ethz.ch

In the total synthesis of pseudolaric acid B, high levels of diastereoselectivity were achieved through several key reactions:

Noyori Asymmetric Reduction : Used to set an early stereocenter with high enantiomeric excess. nih.gov

Substrate-Controlled Epoxidation : The existing stereochemistry of an intermediate directed the stereochemical outcome of an epoxidation reaction. nih.gov

Radical Cyclization : The formation of the quaternary center via radical cyclization proceeded with high selectivity. nih.gov

Diastereoselective Cerium Acetylide Addition : The introduction of the side-chain precursor onto a sterically hindered ketone was accomplished with high diastereoselectivity using a cerium organometallic reagent. nih.govfigshare.com

These methods, which rely on reagent control (using chiral reagents or catalysts) and substrate control (where the molecule's own chirality directs the reaction), are fundamental to producing a single, desired stereoisomer of the complex natural product. nih.govethz.ch The use of chiral auxiliaries—removable chiral groups that direct the stereochemistry of a reaction—is another powerful strategy for ensuring chiral control during the synthesis of complex analogues. ethz.chnumberanalytics.com

Mechanistic Insights into the Biological Activities of Demethoxydeacetoxypseudolaric Acid B

Molecular Targets and Binding Mechanisms at the Cellular Level

Demethoxydeacetoxypseudolaric acid B is recognized for its interaction with the microtubule-tubulin system, a critical component of the cellular cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for processes such as mitosis, cell motility, and intracellular transport. researchgate.netnih.gov Compounds that interfere with microtubule dynamics are potent inhibitors of cell division and are often effective anticancer agents. researchgate.netnih.gov

The mechanism of action involves binding to tubulin, which can either stabilize or destabilize microtubules. researchgate.net While some agents like taxanes bind to and stabilize the microtubule polymer, others, including vinca (B1221190) alkaloids, promote depolymerization. nih.govnih.gov this compound is understood to function as a microtubule-destabilizing agent. It binds to tubulin dimers, preventing their polymerization into microtubules. researchgate.netbiorxiv.org This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to a mitotic block, preventing cells from progressing through the metaphase/anaphase transition of the cell cycle. researchgate.net The affinity for tubulin is a key determinant of its biological activity, influencing the concentration required to inhibit polymerization and induce cell death. nih.govnih.gov By altering microtubule dynamics, this compound effectively halts cell proliferation, ultimately leading to apoptosis. researchgate.net

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.

Cox-2 and P-glycoprotein (P-gp)/mdr1: Cyclooxygenase-2 (Cox-2) is an enzyme often overexpressed in tumors that contributes to inflammation and cell proliferation. nih.gov The expression of Cox-2 can be regulated by both the NF-κB and p38 MAPK pathways. By inhibiting these upstream signals, this compound can lead to the downregulation of Cox-2. Furthermore, this compound addresses the challenge of multidrug resistance (MDR), a major obstacle in chemotherapy. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), the product of the MDR1 gene. nih.govnih.gov Research has established a causal link between Cox-2 and P-gp activity, where Cox-2 overexpression can upregulate MDR1. nih.gov By modulating these interconnected signaling cascades, this compound not only inhibits tumor growth but may also reverse multidrug resistance, sensitizing cancer cells to other chemotherapeutic agents. nih.gov

Pathway ComponentEffect of this compoundDownstream Consequence
NF-κB Inhibition of activation and nuclear translocationDecreased transcription of pro-survival and inflammatory genes
p38 MAPK Modulation of phosphorylation/activityContribution to apoptosis and cell cycle arrest
Cox-2 Downregulation of expressionReduced inflammation and proliferation
P-gp (mdr1) Inhibition of expression and functionReversal of multidrug resistance

Apoptosis, or programmed cell death, is a tightly regulated process critical for eliminating damaged or cancerous cells. nih.govnih.gov this compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. nih.gov This pathway is controlled by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govoncotarget.com

The compound shifts the balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This change disrupts the integrity of the outer mitochondrial membrane, leading to the release of key apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov

Once in the cytosol, cytochrome c associates with apoptotic protease-activating factor-1 (Apaf-1) to form the apoptosome. nih.gov This complex then recruits and activates an initiator caspase, caspase-9. nih.govmdpi.com Activated caspase-9 initiates a proteolytic cascade, cleaving and activating executioner caspases, such as caspase-3. nih.govmdpi.com These executioner caspases are responsible for dismantling the cell by cleaving critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The activation of caspase-8 has also been observed, suggesting potential crosstalk with the extrinsic apoptosis pathway. mdpi.complos.org

Apoptotic MarkerEffect of this compound
Bcl-2 Downregulation
Bax Upregulation
Cytochrome c Release from mitochondria
Caspase-9 Activation (cleavage)
Caspase-3 Activation (cleavage)
PARP Cleavage

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression. nih.govyoutube.com Tumor-associated macrophages (TAMs) are a key component of the TME and can adopt different phenotypes, broadly classified as the anti-tumor M1 phenotype or the pro-tumor M2 phenotype. nih.gov The acidic nature of the TME often promotes the polarization of TAMs towards the M2 phenotype, which supports tumor growth and suppresses anti-tumor immunity. nih.govnih.govmdpi.com

This compound can modulate the TME by influencing macrophage polarization. This modulation is closely linked to the regulation of arginine metabolism within macrophages. nih.govplos.org M1 macrophages are characterized by the expression of Nitric Oxide Synthase 2 (NOS2, also known as iNOS), which metabolizes arginine into nitric oxide (NO), a molecule with tumoricidal properties. nih.govnih.gov Conversely, M2 macrophages express Arginase-1 (ARG1), which converts arginine to ornithine and urea, promoting cell proliferation and tissue repair, thereby supporting tumor growth. nih.govresearchgate.net

Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies using various human cancer cell lines have demonstrated that this compound is a potent inhibitor of cell proliferation. nih.govnih.govnih.gov Its primary mechanisms involve the induction of cell cycle arrest and the subsequent triggering of apoptosis. mdpi.comjbd.or.kr

The compound disrupts the normal progression of the cell cycle, causing a significant accumulation of cells in the G2/M phase. nih.govnih.gov This arrest prevents cells from entering mitosis, effectively halting their division. The G2/M arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, a decrease in the expression of crucial proteins for mitotic entry, such as Cyclin B1 and CDK1, has been observed. nih.gov Concurrently, there is an upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, which act as brakes on the cell cycle. nih.govnih.gov

Following this cell cycle arrest, cancer cells are directed towards apoptosis. researchgate.netmdpi.commdpi.com As detailed in section 6.1.3, the compound activates the mitochondrial apoptotic pathway, characterized by changes in the Bax/Bcl-2 ratio, cytochrome c release, and the activation of a caspase cascade. nih.govjbd.or.kr This dual action of inducing cell cycle arrest followed by apoptosis makes this compound an effective agent against the proliferation of cancer cells in laboratory settings. nih.govnih.govmdpi.com

Cancer Cell LineObserved EffectKey Molecular Changes
Breast Cancer (e.g., MCF-7, MDA-MB-231) G2/M Phase Arrest, Apoptosis↓ Cyclin B1, ↓ CDK1, ↑ p53, ↑ p21, ↑ Bax/Bcl-2 ratio, Caspase activation
Head and Neck Cancer Growth Inhibition, ApoptosisCaspase-dependent apoptosis
Glioblastoma ApoptosisCaspase-dependent and independent pathways

Angiogenesis Inhibition Mechanisms

Pseudolaric acid B (PAB) demonstrates potent anti-angiogenic properties through a dual mechanism that involves both direct inhibition of endothelial cells and indirect suppression of pro-angiogenic factors from tumor cells. aacrjournals.org

One of the primary mechanisms is the interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov PAB has been shown to inhibit VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). aacrjournals.orgnih.gov This is achieved by antagonizing the anti-apoptotic effects of VEGF. Mechanistically, PAB inhibits the VEGF-induced tyrosine phosphorylation of its key receptor, KDR/flk-1 (VEGFR-2), which subsequently blocks the activation of downstream signaling molecules like Akt and Extracellular Signal-Regulated Kinases (ERK). nih.gov

Furthermore, PAB targets the hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor that regulates the expression of VEGF in tumor cells under hypoxic conditions. aacrjournals.orgnih.gov PAB does not affect the active forms of Akt and Erk, which are known to stabilize HIF-1α, but instead promotes the degradation of the HIF-1α protein through the proteasome pathway. aacrjournals.orgnih.gov By reducing HIF-1α levels, PAB effectively abrogates the hypoxia-induced secretion of VEGF from cancer cells, thereby cutting off a key stimulus for angiogenesis. aacrjournals.org Another identified molecular target for PAB is the cellular microtubule network. By disrupting microtubule dynamics, PAB induces a G2/M cell cycle arrest, which contributes to its inhibitory effect on endothelial cell proliferation. aacrjournals.orgpsu.edu

Table 1: Effects of Pseudolaric Acid B on Angiogenesis-Related Processes

Biological ProcessEffect of Pseudolaric Acid BKey Molecular Targets
Endothelial Cell ProliferationInhibitionVEGF-stimulated pathways
Endothelial Cell MigrationInhibitionVEGF-stimulated pathways
Endothelial Tube FormationInhibitionVEGF-stimulated pathways
In vivo Angiogenesis (CAM Assay)SuppressionOverall vessel formation
VEGF Secretion (from tumor cells)AbrogationHIF-1α protein levels
Endothelial Cell ApoptosisInductionAntagonism of VEGF anti-apoptotic effect

Immunomodulatory Effects at the Cellular and Molecular Level

Pseudolaric acid B exhibits significant immunomodulatory, primarily immunosuppressive, effects by targeting T lymphocytes. frontiersin.orgnih.gov It has been shown to selectively suppress the proliferation of T cells activated by mitogens (like Concanavalin A) and specific antigens, while having minimal impact on B lymphocyte proliferation. frontiersin.org This selective action suggests a targeted interference with T-cell activation pathways.

The mechanism also involves the attenuation of key signaling cascades within T cells. HPAB has been observed to block the p38 MAPK/MK2-HSP27 signaling pathway and attenuate Akt activation, both of which are critical for T-cell activation and function. nih.gov Concurrently, it up-regulates the expression of PPAR-γ, a nuclear receptor with known anti-inflammatory and immunomodulatory roles. nih.gov

Table 2: Immunomodulatory Actions of Pseudolaric Acid B and its Derivatives

Cellular/Molecular TargetEffectConsequence
T Lymphocyte ProliferationSignificant inhibitionImmunosuppression
B Lymphocyte ProliferationNo significant impactSelective action on T cells
IL-2 ProductionMarked decreaseReduced T-cell activation
CD4+ T Cell BalanceModulation of Th1/Th17/TregSkewing towards regulatory phenotype
Akt ActivationAttenuationInhibition of T-cell signaling
p38 MAPK PathwayBlockadeInhibition of inflammatory signaling

Antifungal Action Mechanisms

Pseudolaric acid B is the major component responsible for the traditional use of Cortex pseudolaricis in treating fungal skin infections. frontiersin.org Its antifungal mechanism appears to be distinct from that of common azole drugs like fluconazole. dovepress.comresearchgate.net PAB demonstrates efficacy against both fluconazole-susceptible and fluconazole-resistant strains of fungi, such as Candida tropicalis. dovepress.com

One of the primary mechanisms of antifungal action is the disruption of fungal cell integrity. dovepress.comresearchgate.net Scanning electron microscopy has revealed that PAB causes significant damage to fungal cells, leading to deformation, swelling, collapse, and perforation of the outer membrane. researchgate.net This suggests a direct action on the fungal cell wall or membrane. It also effectively inhibits spore germination and the transition from yeast to hyphal form, a critical step in the pathogenesis of fungi like Candida albicans. dovepress.comasm.org

Recent studies suggest a specific molecular target within the fungal cell wall synthesis pathway. Molecular docking analyses have indicated a strong binding affinity of PAB for Rho1, a key GTPase in Aspergillus fumigatus that is essential for the synthesis of (1,3)-β-D-glucan, a major component of the fungal cell wall. nih.gov PAB treatment was shown to inhibit the expression of the Rho1 gene, further supporting this as a key mechanism of action. nih.gov By targeting cell wall integrity, PAB effectively compromises the fungus's ability to grow and form protective biofilms. dovepress.comnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

While SAR studies specifically for this compound are not detailed in the available literature, extensive research on Pseudolaric acid B (PAB) and its analogs provides a strong foundation for understanding the key structural features required for its biological activities. frontiersin.orgpsu.edu

Identification of Essential Functional Groups for Bioactivity

The unique diterpenoid structure of pseudolaric acids, featuring a trans-fused perhydroazulene core, is crucial for their biological properties. frontiersin.org SAR studies have highlighted several key functional groups on the PAB molecule that are essential for its cytotoxic and antifungal activities. aacrjournals.orgpsu.edu

Chemical modifications of PAB have shown that the reactivity and bioactivity are influenced by several key areas of the molecule:

The C-18 Carboxylic Acid: This group is a common site for modification. Converting the carboxylic acid to various amides or pyranoside derivatives can modulate its activity, indicating its importance in molecular interactions. researchgate.netglobethesis.com

The Cycloheptene Ring: The substituents on the seven-membered ring, including the conjugated methyl ester, are critical. Modifications in this region significantly alter the compound's cytotoxicity. aacrjournals.orgpsu.edu

Impact of Specific Chemical Modifications on Potency and Selectivity

Specific chemical modifications of the PAB scaffold have been explored to enhance its therapeutic profile, aiming to increase potency while reducing cytotoxicity. nih.govglobethesis.com

One notable example is the creation of Hexahydropseudolaric acid B (HPAB) , a hydrogenated derivative of PAB. This modification resulted in a compound with more favorable immunomodulatory effects and lower cytotoxicity compared to the parent PAB molecule. nih.gov HPAB demonstrated a significant ability to inhibit T-cell proliferation and ameliorate delayed-type hypersensitivity in animal models, suggesting that reducing the unsaturation in the molecule can improve its selectivity as an immunosuppressive agent. nih.gov

Further modifications at the C-18 carboxylic acid position have been undertaken by reacting PAB with various aliphatic alcohols or amines. globethesis.com These derivatizations aim to alter the compound's physicochemical properties, such as solubility and membrane permeability, which can in turn affect its potency and selectivity for different biological targets. The goal of these synthetic efforts is to develop new derivatives with higher efficiency and lower toxicity for potential use as immunosuppressive agents. globethesis.com

Advanced Research Methodologies Applied to Demethoxydeacetoxypseudolaric Acid B Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools in natural product research, offering a cost-effective and rapid means to predict and analyze the behavior of molecules at an atomic level. nih.gov These approaches are pivotal for understanding how compounds like Demethoxydeacetoxypseudolaric acid B might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org In the context of this compound, docking studies can be employed to screen for potential protein targets by estimating the binding affinity and analyzing the interaction patterns within the binding site. mdpi.com This in silico method calculates a binding energy score (typically in kcal/mol), where a lower score suggests a more stable interaction. unja.ac.id Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, can be identified, providing a structural basis for the compound's potential biological activity. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding poses and assess the stability of the ligand-protein complex over time. youtube.comnih.gov MD simulations model the motion of every atom in the system, providing a dynamic view of the interaction and helping to validate the initial docking results. mdpi.com This approach can reveal conformational changes in both the protein and the ligand upon binding, offering a more realistic representation of the molecular recognition process. chemrxiv.org

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound. This table represents the type of data generated from such computational analyses.
Potential Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Protein Kinase X-9.2Lys72, Asp184Hydrogen Bond
Apoptosis Regulator Y-8.5Leu26, Val35, Phe54Hydrophobic Interaction
Enzyme Z-9.8Arg120, Gln135, Tyr151Hydrogen Bond, Pi-Alkyl

In silico screening, or virtual screening, utilizes computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.govresearchgate.net This approach can be used to identify novel scaffolds or to design analogs of a known active compound, such as this compound, with potentially improved potency or selectivity. By modifying the core structure of the parent compound and computationally evaluating the new analogs' interactions with a target, researchers can prioritize the synthesis of the most promising candidates. nih.gov

This strategy has been applied to create semi-synthesized analogs of related pseudolaric acids. For instance, a derivative, known as Compound 13b, was developed from Pseudolaric acid B and demonstrated potent activities against a range of human cancer cell lines. biotechhubafrica.co.za The evaluation of such analogs provides critical structure-activity relationship (SAR) data, guiding further optimization efforts.

Table 2: In Vitro Activity of a this compound Analog (Compound 13b) Against Various Human Cancer Cell Lines. biotechhubafrica.co.za
Cell LineCancer TypeIC₅₀ (μM)
HMEC-1Microvascular Endothelial0.136
HL-60Leukemia0.245
A-549Lung Cancer0.562
MB-MDA-468Breast Cancer0.611
BEL-7402Liver Cancer0.738
HCT116Colon Cancer0.973
HeLaCervical Cancer1.162

Omics Technologies in Natural Product Research (e.g., Metabolomics, Proteomics)

"Omics" technologies offer a holistic approach to understanding the biological effects of natural products by simultaneously measuring large numbers of biomolecules. nih.gov These technologies are essential for identifying drug targets and elucidating the mechanisms of action of compounds like this compound. nih.gov

Proteomics focuses on the large-scale study of proteins. In the context of natural product research, chemical proteomics can be a powerful tool for target identification. nih.gov This can involve techniques where the natural product is used as a "bait" to pull down its interacting proteins from a cell lysate, which are then identified using mass spectrometry. Another approach is to compare the protein expression profiles of cells treated with the compound versus untreated cells to identify proteins or pathways that are significantly altered. nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the metabolic profile of cells or organisms after treatment with this compound, researchers can identify which metabolic pathways are perturbed. nih.gov This can provide crucial clues about the compound's functional role and downstream biological effects, complementing the findings from proteomic and genomic studies. nih.gov

High-Throughput Screening and Phenotypic Assays for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.govnih.gov HTS can be performed in two main ways: target-based screening, where compounds are tested against a specific purified protein, or phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal model. researchgate.net

For a natural product like this compound or its analogs, HTS is crucial for initial discovery and lead optimization. Phenotypic assays, such as cell viability or apoptosis assays, are commonly used to screen for cytotoxic or anti-proliferative effects against panels of cancer cell lines. biotechhubafrica.co.za The data generated, often expressed as an IC₅₀ value (the concentration at which 50% of the biological process is inhibited), allows for the quantitative comparison of the potency of different compounds. The development of sensitive, robust HTS assays is a critical step in identifying novel bioactive molecules from natural or synthetic libraries. researchgate.net

Future Directions and Perspectives in Demethoxydeacetoxypseudolaric Acid B Research

Elucidation of Novel Molecular Targets and Previously Unexplored Pathways

A primary objective in the future study of Demethoxydeacetoxypseudolaric acid B is the identification of its precise molecular targets. While related compounds, such as Pseudolaric acid B, are known to interact with microtubules and influence pathways like the PI3K/AKT/mTOR signaling cascade, the specific targets of this compound remain to be discovered. The exploration of its interactions with a wider range of cellular components is a critical step in uncovering its full therapeutic potential.

Future research should employ a variety of modern techniques to identify these novel targets. A key approach is the use of high-throughput screening methods, which can rapidly assess the compound's effect on a vast array of cellular proteins and pathways. Additionally, proteomic and genomic approaches can provide a broader view of the cellular changes induced by the compound, offering clues to its mechanism of action. By understanding the full spectrum of its molecular interactions, researchers can begin to map out the unique signaling pathways modulated by this compound.

Research ApproachPotential Outcome
High-Throughput ScreeningRapid identification of protein interactions.
ProteomicsComprehensive analysis of protein expression changes.
GenomicsInsight into gene regulation effects.

Development of Efficient and Scalable Synthetic Routes for Complex Analogs

The structural complexity of this compound presents a significant challenge for chemical synthesis. The development of efficient and scalable synthetic routes is paramount for producing sufficient quantities of the natural product and its analogs for extensive biological evaluation. Drawing inspiration from the total synthesis of Pseudolaric acid B, future synthetic strategies will likely focus on innovative chemical transformations to construct the intricate polyhydroazulene core.

Synthetic StrategyAdvantage
Novel CatalysisPrecise control over the 3D structure of the molecule.
Convergent SynthesisEfficient assembly of complex molecules.
Late-Stage FunctionalizationRapid generation of diverse analogs.

Deeper Mechanistic Studies on Underexplored Biological Activities

Beyond its potential anticancer properties, this compound may possess a range of other biological activities that are currently underexplored. Future research should aim to investigate these underexplored avenues, including its potential as an anti-inflammatory, neuroprotective, or metabolic-regulating agent. Diterpenoids, as a class, have shown promise in these areas, suggesting that this compound could have similar therapeutic applications.

In-depth mechanistic studies will be crucial to understanding how the compound exerts these effects. For example, investigations into its anti-inflammatory properties could focus on its influence on key signaling pathways such as NF-κB and MAPK. Similarly, its neuroprotective potential could be explored by examining its effects on neuronal cell survival and function in models of neurodegenerative disease. A thorough understanding of these mechanisms will be essential for the development of this compound as a potential therapeutic for a wider range of conditions.

Potential Biological ActivityArea of Mechanistic Investigation
Anti-inflammatoryModulation of NF-κB and MAPK signaling pathways.
NeuroprotectiveEffects on neuronal apoptosis and synaptic plasticity.
Metabolic RegulationInfluence on key metabolic enzymes and pathways.

Integration of Multidisciplinary Approaches for a Comprehensive Understanding of its Bioactivity Spectrum

A truly comprehensive understanding of the bioactivity of this compound will require the integration of knowledge and techniques from multiple scientific disciplines. A multidisciplinary approach, combining chemistry, biology, and computational science, will be essential for a holistic view of the compound's properties.

Chemical biologists can design and synthesize molecular probes to visualize the compound's interactions within living cells. Computational chemists can use molecular modeling and simulations to predict its binding to target proteins and to guide the design of more potent analogs. Pharmacologists will be essential in evaluating the compound's efficacy and understanding its behavior in preclinical models. By fostering collaboration between these fields, the scientific community can accelerate the translation of basic research findings into potential clinical applications for this compound.

DisciplineContribution
Chemical BiologyDevelopment of molecular probes for target identification.
Computational ChemistryIn silico prediction of bioactivity and drug design.
PharmacologyIn vivo evaluation of efficacy and pharmacokinetics.

Q & A

Q. What is the chemical structure and synthesis route of demethoxydeacetoxypseudolaric acid B?

this compound (CAS: 82508-36-9) is a diterpenoid derivative derived from Pseudolaric acid C2. Its structure includes a fused tricyclic core with carboxyl and hydroxyl substituents (SMILES: C\C(=C/C=C/[C@@]1(C)OC(=O)[C@@]23CC[C@@H]1[C@@]2(O)CCC(=CC3)C(O)=O)C(O)=O). While direct synthesis protocols for this compound are not fully detailed in the literature, its analogs (e.g., Compound 13b, CAS: 500736-17-4) are semi-synthesized from Pseudolaric acid B through selective demethylation and deacetylation steps .

Q. What are the reported in vitro cytotoxicity profiles of this compound?

Although direct cytotoxicity data for this compound are limited, its structurally related analog (Compound 13b) exhibits potent activity against multiple cancer cell lines:

Cell LineIC50 (μM)
HMEC-10.136
HL-600.452
A-5490.789
HCT1161.162
These values suggest broad-spectrum antiproliferative effects, likely mediated by apoptosis induction or kinase inhibition .

Q. What are the solubility and storage conditions for this compound in experimental settings?

this compound is soluble in DMSO and stable at -20°C for up to one year. For in vivo studies, formulations often use DMSO as a primary solvent, followed by dilution with PEG300, Tween 80, and saline to achieve working concentrations .

Advanced Research Questions

Q. How do metabolic pathways influence the bioavailability of this compound?

In vivo metabolism primarily involves plasma esterase-mediated hydrolysis of ester bonds and subsequent glucuronidation, which may reduce its active concentration. Researchers should monitor metabolites using LC-MS/MS and consider co-administering esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to prolong systemic exposure .

Q. How can discrepancies in IC50 values across studies be addressed methodologically?

Variability in cytotoxicity data (e.g., IC50 ranges from 0.136–1.162 μM) may arise from differences in assay conditions (e.g., incubation time, serum concentration). To standardize results:

  • Use synchronized cell populations.
  • Normalize data to vehicle controls.
  • Validate assays with reference compounds (e.g., cisplatin) .

Q. What experimental strategies are recommended for identifying molecular targets of this compound?

Target deconvolution can employ:

  • Chemoproteomics : Immobilize the compound on beads for pull-down assays coupled with mass spectrometry.
  • Kinase profiling : Use kinase inhibitor libraries to screen for competitive binding.
  • CRISPR-Cas9 knockout screens : Identify genes whose loss confers resistance .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo models?

Strategies include:

  • Prodrug design : Mask carboxyl groups with ester prodrugs to enhance membrane permeability.
  • Liposomal encapsulation : Improve plasma stability and tumor targeting.
  • Dosing regimen optimization : Use staggered dosing to mitigate toxicity while maintaining efficacy .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) at 230 nm.
  • LC-MS/MS : Employ MRM transitions m/z 377.2 → 215.1 (quantifier) and 377.2 → 173.0 (qualifier) for high sensitivity.
  • Validate methods per ICH guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and precision (RSD <10%) .

Data Contradictions and Resolutions

  • CAS Number Ambiguity : The compound (CAS: 82508-36-9) is distinct from its analog (CAS: 500736-17-4). Researchers must verify CAS numbers when comparing bioactivity data .
  • Metabolite Activity : While this compound is a metabolite of Pseudolaric acid C2, its own metabolic fate may involve inactive derivatives, necessitating metabolite profiling in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.